molecular formula C17H13NO6 B14194591 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 836608-01-6

5,7-Dimethoxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B14194591
CAS No.: 836608-01-6
M. Wt: 327.29 g/mol
InChI Key: SRROBMUGHNPBTN-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one is a chemical compound belonging to the flavone family. Flavones are a class of flavonoids, which are naturally occurring compounds with various biological activities. This particular compound is characterized by the presence of methoxy groups at positions 5 and 7, and a nitrophenyl group at position 2 on the chromen-4-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:

Various reagents and conditions can be used for these steps, including:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxidized forms of the compound.

Scientific Research Applications

5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one backbone. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

836608-01-6

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

5,7-dimethoxy-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C17H13NO6/c1-22-12-7-15(23-2)17-13(19)9-14(24-16(17)8-12)10-3-5-11(6-4-10)18(20)21/h3-9H,1-2H3

InChI Key

SRROBMUGHNPBTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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